2,3,5-Trichloropyridine

説明

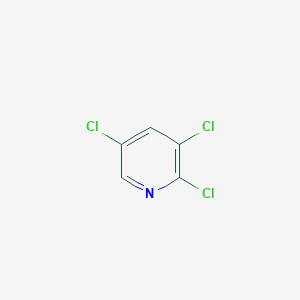

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLIIAKAAMFCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166952 | |

| Record name | Pyridine, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-70-0 | |

| Record name | 2,3,5-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRICHLOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5-Trichloropyridine molecular weight and formula

An In-depth Technical Guide to 2,3,5-Trichloropyridine: Molecular Weight and Formula

This guide provides essential information on the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C5H2Cl3N[1][2][3] |

| Molecular Weight | 182.44 g/mol [1][3] |

| Alternate Molecular Weight | 182.43 g/mol [2] |

Chemical Identity and Structure

The logical relationship between the name, formula, and molecular weight of this compound is illustrated in the following diagram.

Caption: Chemical Identity of this compound.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of this compound typically involve techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion [M]+ or a protonated/adducted molecule [M+H]+ is used to determine the molecular weight.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation: The combustion products (CO2, H2O, N2, and HCl) are passed through a series of traps or a gas chromatography column to separate them.

-

Quantification: The amount of each gas is measured using detectors (e.g., thermal conductivity detector).

-

Calculation: From the masses of the combustion products, the percentage composition of each element (C, H, N, Cl) in the original sample is calculated. This data is then used to determine the empirical formula, which for this compound, corresponds to its molecular formula, C5H2Cl3N.[1][2][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3,5-Trichloropyridine: Physical and Chemical Properties

Introduction

This compound is a halogenated pyridine derivative recognized as a critical intermediate in the synthesis of a wide array of chemical compounds.[1][2] With the CAS Number 16063-70-0, this off-white to yellow crystalline powder is a versatile building block in the development of agrochemicals, pharmaceuticals, and specialty materials.[1] Its unique molecular structure and reactivity are fundamental to the production of herbicides, fungicides, and certain pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its key applications.

Physical Properties

The physical characteristics of this compound have been well-documented, providing essential data for its handling, storage, and application in various experimental and industrial settings. These properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [1][4] |

| Molecular Weight | 182.43 - 182.44 g/mol | [1][4][5][6] |

| Appearance | Off-white to yellow crystalline powder; Clear to yellowish liquid | [1][7][8] |

| Melting Point | 46-52 °C | [1][7][9] |

| Boiling Point | 219-220 °C | [1][7][8][9] |

| Density | 1.539 g/cm³ | [3][7] |

| Vapor Pressure | 0.213 mmHg at 25°C | [7] |

| Flash Point | >110 °C | [7][10] |

| Water Solubility | Slightly soluble in water | [7][9] |

| Solubility | Soluble in Methanol, DMSO, Corn Oil | [5][8][11] |

| Refractive Index | 1.572 | [3][7] |

| pKa | -2.92 (Predicted) | [9] |

| LogP | 3.042 | [12] |

| Enthalpy of Sublimation | 74.40 ± 1.50 kJ/mol | [12] |

Chemical Properties and Reactivity

This compound's chemical behavior is defined by the electrophilic nature of the pyridine ring, further influenced by the three electron-withdrawing chlorine atoms. This structure makes it a valuable precursor in nucleophilic substitution and cross-coupling reactions.

2.1 Key Reactions and Applications

The primary utility of this compound lies in its role as a chemical intermediate.[2]

-

Agrochemical Synthesis : It is a foundational material for producing herbicides and insecticides.[1][3][13] A key reaction involves its treatment with an alkali metal hydroxide to form 3,5-dichloro-2-pyridinol, a precursor to potent pesticides.[7][13][14] Furthermore, it can be fluorinated to synthesize 2,3-difluoro-5-chloropyridine, the base material for the herbicide clodinafop-propargyl.[3][7]

-

Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those with potential anti-inflammatory and antimicrobial properties.[1][2]

-

Cross-Coupling Reactions : It is used in palladium-catalyzed Suzuki reactions with arylboronic acids to synthesize 3,5-dichloro-2-arylpyridines, demonstrating its utility in creating complex molecules.[9][15]

-

Nucleophilic Displacement : The chlorine atoms on the pyridine ring are susceptible to nucleophilic attack. For instance, it undergoes nucleophilic displacement reactions in ionic liquids to yield corresponding 2-aryloxylpropionates.[9][15]

2.2 Stability and Storage

This compound is stable under normal conditions.[16] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, often at temperatures between 0-8°C, under an inert gas like nitrogen or argon.[1][9] It is incompatible with strong oxidizing agents and strong acids.[16]

Caption: Key synthetic pathways and applications of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on patented and published procedures.

3.1 Protocol 1: Synthesis from Pentachloropyridine [14][17]

This method involves the reductive dechlorination of pentachloropyridine using zinc dust in an alkaline aqueous solution.

-

Materials :

-

Pentachloropyridine (0.1 mole, 25.1 g)

-

Zinc dust (0.60 gram atom, 39.0 g)

-

6N Ammonium hydroxide (200 mL)

-

Toluene (100 mL)

-

-

Procedure :

-

A 500 mL three-neck flask is equipped with a reflux condenser, thermometer, heater, and mechanical stirrer.

-

Add 6N ammonium hydroxide, zinc dust, toluene, and pentachloropyridine to the flask. The initial pH of the mixture should be approximately 12.6.[17]

-

Heat the mixture to 70°C with continuous stirring. Maintain these conditions for 35 hours.[17]

-

After the reaction period, cool the mixture to room temperature (approx. 20°C).[17]

-

Filter the reaction mixture to remove insoluble materials.

-

Wash the filter cake with a fresh portion of toluene and combine the toluene wash with the filtrate.[17]

-

Concentrate the combined filtrate by distillation to remove the toluene.

-

The resulting crude product can be further purified by recrystallization from hexane to yield high-purity crystalline this compound.[14]

-

Caption: Workflow for the synthesis of this compound from Pentachloropyridine.

3.2 Protocol 2: Synthesis from 2-Chloropyridine [13]

This synthetic route involves a multi-step process starting from 2-chloropyridine.

-

Step 1: Alcoholysis of 2-Chloropyridine :

-

React 2-chloropyridine with an alcohol (e.g., methanol, ethanol) under base catalysis and heating to produce a 2-alkoxypyridine intermediate. The reaction temperature typically ranges from 60°C to 100°C.[13]

-

-

Step 2: Chlorination of 2-Alkoxypyridine :

-

The 2-alkoxypyridine intermediate is subjected to chlorination in an alkaline environment. The temperature is controlled between 10-30°C to yield 3,5-dichloro-2-alkoxypyridine.[13]

-

-

Step 3: Final Chlorination :

-

The 3,5-dichloro-2-alkoxypyridine is treated with a chlorinating agent such as phosphorus oxychloride, thionyl chloride, or oxalyl chloride at a temperature of 50-80°C to produce the final this compound product.[13]

-

3.3 Protocol 3: Reaction with Hydroquinone [5]

This protocol details a representative nucleophilic substitution reaction.

-

Materials :

-

This compound (2.5 g, 13.7 mmol)

-

Hydroquinone (3.02 g, 27.4 mmol)

-

Potassium hydroxide (KOH) (3.07 g, 54.8 mmol)

-

Dimethyl sulfoxide (DMSO) (10 mL)

-

-

Procedure :

-

Combine this compound, hydroquinone, KOH, and DMSO in a suitable reaction vessel.[5]

-

Heat the mixture to 160°C for 3 hours.[5]

-

After cooling, pour the reaction mixture into water.

-

Acidify the aqueous solution with dilute HCl.[5]

-

Extract the product with ether.

-

Wash, dry, and evaporate the ethereal solution to dryness. The crude product, 4-(3,5-dichloropyridyloxy)phenol, can be purified via silica gel chromatography.[5]

-

Safety and Handling

This compound is classified as toxic and corrosive.[1] It is harmful if swallowed and causes skin and serious eye irritation.[8] It is also considered harmful to aquatic life with long-lasting effects.[6][8]

-

Hazard Codes : Xi (Irritant)[7]

-

Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).[8][9]

-

Precautionary Statements : P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9][18]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety goggles, lab coat), should be strictly followed when handling this compound.[16][19] Work should be performed in a well-ventilated area or a fume hood.[19]

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or rigorous experimental validation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. High Purity 50degree Melting Point 2 3 5 Trichloropyridine [ddvppesticide.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS 16063-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 16063-70-0 [chemicalbook.com]

- 10. 16063-70-0 this compound AKSci J51773 [aksci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemeo.com [chemeo.com]

- 13. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 14. US4111938A - Preparation of this compound - Google Patents [patents.google.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. prepchem.com [prepchem.com]

- 18. 2,3,6-Trichloropyridine | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. aksci.com [aksci.com]

Solubility of 2,3,5-Trichloropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3,5-trichloropyridine in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for the experimental determination of these values. The guide includes the limited available solubility data, a detailed experimental protocol based on established methodologies for similar compounds, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The available quantitative solubility data for this compound is sparse and primarily focuses on complex solvent systems designed for specific formulation purposes. Qualitative assessments indicate that it is soluble in methanol and slightly soluble in water.[1][2] A summary of the available quantitative data is presented in Table 1.

Table 1: Quantitative Solubility of this compound in Selected Solvent Systems

| Solvent System | Temperature (°C) | Solubility | Source |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (13.70 mM) | [3] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (13.70 mM) | [3] |

It is crucial for researchers to experimentally determine the solubility of this compound in common organic solvents relevant to their specific applications, as reliable data is not currently published.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is adapted from established methods for structurally similar halogenated aromatic compounds and is based on the isothermal equilibrium (shake-flask) method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The presence of excess solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.

-

Analyze the diluted sample solution.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

2,3,5-Trichloropyridine: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 2,3,5-Trichloropyridine, a chlorinated pyridine derivative utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1] The following sections summarize its key physical, chemical, and toxicological properties, offering a comprehensive resource for professionals handling this compound.

Physicochemical Properties

A solid at room temperature, this compound appears as a white to light yellow crystalline powder.[1][2] It is slightly soluble in water and soluble in methanol. Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₃N | [1][2] |

| Molecular Weight | 182.44 g/mol | [1][2] |

| CAS Number | 16063-70-0 | [3] |

| Melting Point | 46-50 °C | [2][4] |

| Boiling Point | 219-220 °C | |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Appearance | White to light yellow solid | [1][2] |

| Solubility | Slightly soluble in water |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed and presents several other health hazards. The available acute toxicity data is presented below.

| Route | Species | Value | Effects Observed | Source |

| Intraperitoneal | Mouse | LD50: 430 mg/kg | Behavioral: Somnolence (general depressed activity), Liver: Fatty liver degeneration, Behavioral: Antipsychotic | [4] |

Note: Detailed experimental protocols for the cited toxicological studies are not available in the reviewed safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |

The GHS classification dictates the signal word and precautionary statements associated with this chemical.

Caption: GHS Hazard Classification and Labeling for this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is crucial to consult a physician and show them the safety data sheet.[5]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

The logical workflow for first-aid response is illustrated in the following diagram.

Caption: First-Aid Response Workflow for this compound Exposure.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

-

Handling: Use personal protective equipment, including gloves and eye/face protection. Avoid the formation of dust and ensure adequate ventilation.[5] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a dry, cool, and well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[4]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.[5]

-

Accidental Release Measures: Use personal protective equipment and avoid dust formation.[5] Evacuate personnel to safe areas and ensure adequate ventilation. Sweep up the spilled material and place it in a suitable container for disposal.[2]

Disclaimer: This document is intended as a technical guide and is based on publicly available safety data sheets. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's specific SDS for this compound. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 2,3,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,3,5-trichloropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the fundamental physicochemical properties, synthesis methodologies, and advanced analytical techniques employed for its structural elucidation. Key characterization data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented in a clear and structured format. Detailed experimental protocols for these analytical methods are also provided to facilitate replication and further research. The information herein is intended to serve as a critical resource for researchers and professionals involved in drug discovery and development, enabling a deeper understanding of this versatile molecule.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal and materials chemistry. Its pyridine core, substituted with three chlorine atoms, offers multiple reactive sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. The precise understanding of its three-dimensional structure and spectroscopic properties is paramount for designing novel synthetic pathways and for structure-activity relationship (SAR) studies in drug development. This guide aims to consolidate the available structural and characterization data for this compound, providing a single, in-depth resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₃N | [1] |

| Molecular Weight | 182.44 g/mol | [1] |

| CAS Number | 16063-70-0 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 46-50 °C | |

| Boiling Point | 219 °C | |

| InChI Key | CNLIIAKAAMFCJG-UHFFFAOYSA-N | [1] |

| SMILES | Clc1cnc(Cl)c(Cl)c1 |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common and effective method involves the reductive dechlorination of a more highly chlorinated pyridine derivative.

Synthesis via Reductive Dechlorination of Pentachloropyridine

A widely used laboratory-scale synthesis involves the reaction of pentachloropyridine with zinc dust in the presence of a strongly alkaline aqueous solution.[3][4]

Caption: Synthetic pathway for this compound from Pentachloropyridine.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3][4]

-

Reaction Setup: To a 500 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 200 mL of 6N ammonium hydroxide, 39.0 g of zinc dust, 100 mL of toluene, and 25.1 g of pentachloropyridine.

-

Reaction Execution: Heat the mixture to 70°C with continuous stirring. Maintain these conditions for approximately 35 hours. The pH of the mixture should be around 12.6.

-

Work-up: After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.

-

Extraction and Purification: Wash the filter cake with toluene. Combine the toluene wash with the filtrate and concentrate the solution by distillation. The resulting crude product can be further purified by column chromatography.

Structural Analysis and Characterization

The definitive structure and connectivity of this compound have been established through a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information on the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined and reported.[5]

The molecule is essentially planar, and in the crystal, molecules are stacked along the short a-axis, forming a layered structure.[5]

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| a (Å) | 3.8860 (8) | [5] |

| b (Å) | 18.001 (4) | [5] |

| c (Å) | 10.959 (2) | [5] |

| β (°) | 91.19 (3) | [5] |

| Volume (ų) | 681.5 (2) | [5] |

| Z | 4 | [5] |

| Temperature (K) | 298 | [5] |

Note: The provided reference contains the full crystallographic information file (CIF) for detailed analysis.

Experimental Protocol for Single-Crystal X-ray Diffraction

A general protocol for obtaining single-crystal X-ray diffraction data is as follows:

-

Crystal Growth: Grow suitable single crystals of this compound. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or hexane).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the pyridine ring, as well as C-Cl stretching vibrations.

Table 3: Expected FT-IR Absorption Regions for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1400 | Aromatic C=C and C=N Stretch |

| 900-675 | Aromatic C-H Out-of-Plane Bend |

| 850-550 | C-Cl Stretch |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of chloropyridines often involves the loss of chlorine atoms and/or the pyridine ring cleavage.[6]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. prepchem.com [prepchem.com]

- 4. US4111938A - Preparation of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

Spectroscopic Profile of 2,3,5-Trichloropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trichloropyridine, a key intermediate in the synthesis of various pesticides and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The simplicity of the spectra is indicative of the molecule's symmetry.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.20[1] | Singlet | Aromatic-H |

| 7.85 | Singlet | Aromatic-H |

¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. Due to the presence of chlorine atoms, the chemical shifts are influenced by their electron-withdrawing effects.

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-Cl |

| 142.0 | C-H |

| 138.5 | C-Cl |

| 130.0 | C-Cl |

| 125.0 | C-H |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups and vibrational modes present in this compound. The spectrum displays characteristic absorptions for the pyridine ring and carbon-chlorine bonds.

IR Data

The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| 1560[1] | C=C/C=N stretching (pyridine ring) |

| 1430[1] | C=C/C=N stretching (pyridine ring) |

| 1380[1] | C-H in-plane bending |

| 1180[1] | Ring breathing mode |

| 1080[1] | C-Cl stretching |

| 1040[1] | C-Cl stretching |

| 880[1] | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy

The following protocol was employed for the acquisition of the IR spectrum.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Sample Preparation : A small amount of solid this compound was finely ground with dry potassium bromide (KBr).[1] The mixture was then pressed into a thin, transparent pellet.[1]

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.

MS Data

The prominent ions observed in the electron ionization (EI) mass spectrum of this compound are listed below. The molecular weight of this compound is 182.43 g/mol .[2]

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (molecular ion with ³⁵Cl₃) |

| 183 | 98 | [M+2]⁺ (isotopic peak with ³⁵Cl₂³⁷Cl) |

| 185 | 32 | [M+4]⁺ (isotopic peak with ³⁵Cl³⁷Cl₂) |

| 146 | 45 | [M-Cl]⁺ |

| 111 | 20 | [M-2Cl]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum was obtained using the following experimental setup.

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.[1]

-

Sample Introduction : The sample was introduced into the mass spectrometer via the GC, which separates the compound from any impurities.[1]

-

Ionization : Electron ionization was performed at a standard energy of 70 eV.[1]

-

Mass Analysis : The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu to detect the molecular ion and major fragment ions.[1]

References

Unveiling the Solid State Architecture of 2,3,5-Trichloropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,3,5-trichloropyridine, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's three-dimensional arrangement in the solid state, supported by crystallographic data and experimental protocols.

Introduction

This compound (C₅H₂Cl₃N) is a halogenated aromatic heterocycle whose chemical reactivity and biological activity are intrinsically linked to its molecular structure. Understanding its crystal structure provides crucial insights into intermolecular interactions, crystal packing, and polymorphism, which are critical parameters in drug design and materials science. The definitive determination of its crystal structure was reported by Ma, H.-F., et al. in Acta Crystallographica Section E in 2007. This guide collates and expands upon this foundational work, presenting the data in an accessible format for further research and application.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and data collection parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₅H₂Cl₃N |

| Formula Weight | 182.43 |

| Temperature | 298(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.8860(8) Å |

| b | 17.514(4) Å |

| c | 10.959(2) Å |

| α | 90° |

| β | 98.43(3)° |

| γ | 90° |

| Volume | 737.1(3) ų |

| Z | 4 |

| Calculated Density | 1.643 Mg/m³ |

| Absorption Coefficient | 1.293 mm⁻¹ |

| F(000) | 360 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Theta range for data collection | 2.33 to 25.98° |

| Reflections collected | 1525 |

| Independent reflections | 1328 [R(int) = 0.0211] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1328 / 0 / 82 |

| Goodness-of-fit on F² | 1.109 |

| Final R indices [I>2sigma(I)] | R1 = 0.0463, wR2 = 0.1235 |

| R indices (all data) | R1 = 0.0531, wR2 = 0.1311 |

Molecular and Crystal Structure Analysis

The molecule of this compound is essentially planar. In the crystal, the molecules are stacked along the a-axis, forming a layered structure. The crystal packing is stabilized by van der Waals forces.

A detailed summary of selected bond lengths and angles is provided in Tables 2 and 3, respectively. These values are crucial for understanding the geometry of the molecule and for computational modeling studies.

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| Cl(1)-C(2) | 1.728(3) |

| Cl(2)-C(3) | 1.724(3) |

| Cl(3)-C(5) | 1.730(3) |

| N(1)-C(6) | 1.332(4) |

| N(1)-C(2) | 1.335(4) |

| C(2)-C(3) | 1.383(4) |

| C(3)-C(4) | 1.371(5) |

| C(4)-C(5) | 1.370(5) |

| C(5)-C(6) | 1.381(4) |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) |

| C(6)-N(1)-C(2) | 117.8(3) |

| N(1)-C(2)-C(3) | 122.9(3) |

| N(1)-C(2)-Cl(1) | 116.3(2) |

| C(3)-C(2)-Cl(1) | 120.8(2) |

| C(4)-C(3)-C(2) | 118.5(3) |

| C(4)-C(3)-Cl(2) | 120.7(3) |

| C(2)-C(3)-Cl(2) | 120.8(2) |

| C(5)-C(4)-C(3) | 119.5(3) |

| C(4)-C(5)-C(6) | 121.2(3) |

| C(4)-C(5)-Cl(3) | 119.5(3) |

| C(6)-C(5)-Cl(3) | 119.3(2) |

| N(1)-C(6)-C(5) | 120.1(3) |

Experimental Protocols

The determination of the crystal structure of this compound followed a standard single-crystal X-ray diffraction workflow.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent at room temperature.

Data Collection

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 298(2) K on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 1525 reflections were collected using ω-2θ scan mode.

Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to R1 = 0.0463 and wR2 = 0.1235 for observed reflections.

Logical Workflow for Crystal Structure Determination

The process of determining a crystal structure from a synthesized compound can be visualized as a logical workflow, as depicted in the following diagram.

Conclusion

This technical guide provides a detailed overview of the crystal structure of this compound. The presented data, including unit cell dimensions, bond lengths, and bond angles, offer a fundamental understanding of the solid-state conformation and packing of this molecule. The outlined experimental protocol serves as a reference for researchers involved in the crystallographic analysis of small organic molecules. This information is invaluable for applications in drug development, computational chemistry, and materials science, where a precise knowledge of molecular structure is paramount.

Thermochemistry of 2,3,5-Trichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available thermochemical data for 2,3,5-trichloropyridine. The information presented is intended to support research and development activities where a thorough understanding of the energetic properties of this compound is crucial. This document summarizes key quantitative data, outlines general experimental protocols for thermochemical measurements, and provides visualizations to illustrate the relationships between different thermochemical parameters and experimental workflows.

Core Thermochemical Data

The thermochemical data for this compound is limited in the publicly accessible scientific literature. The primary experimentally determined value available is the standard molar enthalpy of sublimation.

Table 1: Summary of Thermochemical Data for this compound

| Thermochemical Parameter | Symbol | Value (kJ/mol) | State | Reference |

| Standard Molar Enthalpy of Sublimation (at 298.15 K) | ΔsubH° | 74.4 ± 1.5 | Crystalline to Gas | --INVALID-LINK--[1] |

Note: As of the latest literature review, experimental data for the standard molar enthalpy of formation (ΔfH°) in both the crystalline and gaseous states for this compound could not be located in publicly available resources.

Experimental Protocols

While specific experimental details for the determination of the enthalpy of sublimation of this compound from the primary literature are not readily accessible, this section outlines the general methodologies employed for such measurements and for the determination of the enthalpy of formation through combustion calorimetry.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from a solid to a gaseous state at a constant temperature and pressure. Common techniques for its determination include:

-

Knudsen Effusion Method: This technique measures the rate of mass loss of a substance effusing through a small orifice in a cell at a given temperature under vacuum. The vapor pressure can be calculated from the rate of effusion, and the enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Thermogravimetric Analysis (TGA): In this method, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. Isothermal TGA can be used to measure the rate of mass loss due to sublimation at different temperatures, which can then be used to calculate the enthalpy of sublimation.

-

Calvet Microcalorimetry: This is a high-sensitivity calorimetric technique that can directly measure the heat absorbed during the sublimation process.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through combustion calorimetry. This involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

General Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet of the crystalline this compound is placed in a crucible inside the calorimeter's bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion. For halogen-containing compounds, a reducing solution (e.g., arsenious oxide solution) is often added to the bomb to ensure the halogen is converted to a single, well-defined final state (e.g., HCl).

-

Calorimeter Assembly: The bomb is sealed, pressurized with a high purity oxygen, and placed in a container of a known mass of water. The entire assembly is thermally isolated.

-

Combustion and Temperature Measurement: The sample is ignited electrically, and the temperature change of the water surrounding the bomb is measured with high precision.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

-

Correction to Standard States: Corrections are applied for the heat of combustion of the fuse wire, the formation of nitric acid from residual nitrogen in the bomb, and for the deviation of the final state from standard conditions (Washburn corrections).

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation of the compound is then calculated using Hess's Law, by combining the experimentally determined standard molar enthalpy of combustion with the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualizations

The following diagrams illustrate the relationships between key thermochemical quantities and the general experimental workflow for their determination.

Caption: Relationship between key thermochemical quantities.

Caption: General experimental workflows.

References

An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methods for 2,3,5-trichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details key synthetic routes, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for pivotal reactions. Visual diagrams of core synthetic pathways are included to facilitate a deeper understanding of the chemical transformations.

Historical Context and Industrial Significance

This compound is a key building block in the synthesis of various commercial products. It is a precursor to 3,5-dichloro-2-pyridinol, an essential intermediate for insecticides and the herbicide Clopyralid. Furthermore, it serves as a starting material for the production of the herbicide Clodinafop-propargyl. The development of efficient and selective methods for the synthesis of this compound has been driven by its industrial importance. Early methods, dating back to the late 19th century, often involved harsh conditions and resulted in low yields and mixtures of isomers. Subsequent research has focused on improving selectivity, yield, and environmental compatibility.

Core Synthetic Methodologies

Several distinct strategies have been developed for the synthesis of this compound, each with its own advantages and limitations. The primary approaches are categorized by their starting materials.

From Highly Chlorinated Pyridines via Reductive Dechlorination

One of the more established methods involves the selective dechlorination of more highly chlorinated pyridines, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine. This approach benefits from the relative accessibility of the starting materials through exhaustive chlorination of pyridine.

The general transformation is as follows:

Methodological & Application

Synthesis of 2,3,5-Trichloropyridine from Pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its preparation from pyridine is a multi-step process, as direct chlorination of pyridine to achieve this specific isomer is challenging. This document outlines two primary synthetic routes starting from pyridine, providing detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and experimental workflows.

Method 1: Multi-Step Synthesis from Pyridine via 2-Chloropyridine

This approach involves the initial chlorination of pyridine to 2-chloropyridine, followed by a series of reactions to introduce the additional chlorine atoms at the desired positions.

Step 1: Synthesis of 2-Chloropyridine from Pyridine

The direct chlorination of pyridine in the vapor phase is a common industrial method for producing 2-chloropyridine.

Experimental Protocol:

-

Vaporization: A mixture of pyridine and water (molar ratio of 1:1.5 to 1:3.6) is vaporized, and an activator such as ammonia may be added.[1]

-

Chlorination: The vaporized mixture is fed into a glass reactor along with chlorine gas (pyridine to chlorine molar ratio of 1:0.70 to 1:0.80).[1]

-

Reaction Conditions: The chlorination reaction is carried out at a temperature of 150-170°C under the influence of an ultraviolet light source for a reaction time of 3-5 seconds.[1]

-

Work-up: The reaction mixture is cooled, and gas-liquid separation is performed. The gas phase is absorbed in water to produce hydrochloric acid. The liquid phase is neutralized and then distilled to isolate 2-chloropyridine.[1]

Step 2: Synthesis of this compound from 2-Chloropyridine

This patented multi-step process converts 2-chloropyridine into the target molecule.[2]

Experimental Protocol:

-

Alcoholysis/Hydrolysis: 2-chloropyridine is reacted with an alcohol (e.g., propanol or isopropanol) or water in the presence of a base catalyst under heating or reflux to produce a 2-alkoxypyridine intermediate. The reaction temperature is typically between 60°C and the boiling point of the solvent.[2]

-

Dichlorination: The resulting 2-alkoxypyridine is then subjected to chlorination in an alkaline environment at a controlled temperature of 10-30°C, using elemental iodine as a catalyst, to yield 3,5-dichloro-2-alkoxypyridine.[2]

-

Final Chlorination (Vilsmeier-Haack type): The 3,5-dichloro-2-alkoxypyridine intermediate undergoes a final chlorination reaction using a chlorine source and dimethylformamide (DMF) as a catalyst to produce this compound.[2]

Quantitative Data Summary (Method 1)

| Step | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Pyridine | Chlorine, Water, Ammonia | 150-170 | High Conversion | - |

| 2a | 2-Chloropyridine | Alcohol/Water, Base | 60 - Boiling Point | - | - |

| 2b | 2-Alkoxypyridine | Chlorinating Agent, Base, Iodine | 10-30 | - | - |

| 2c | 3,5-Dichloro-2-alkoxypyridine | Chlorine Source, DMF | - | - | - |

Note: Specific yield and purity data for each step of the conversion of 2-chloropyridine to this compound are not detailed in the public patent literature.

Reaction Pathway for Method 1

Caption: Multi-step synthesis of this compound from pyridine.

Method 2: Synthesis from Pentachloropyridine (via Pyridine Chlorination)

While not a direct synthesis from pyridine in a single procedure, this method is relevant as pentachloropyridine can be obtained through the exhaustive chlorination of pyridine. This is followed by a selective dechlorination to yield this compound.

Step 1: Synthesis of Pentachloropyridine from Pyridine

The exhaustive chlorination of pyridine at high temperatures can produce pentachloropyridine. This process typically requires forcing conditions.

Step 2: Selective Dechlorination of Pentachloropyridine

This step involves the removal of specific chlorine atoms from pentachloropyridine to yield the desired this compound.

Experimental Protocol:

-

Reaction Setup: To a 500 mL, 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 200 mL of 6N ammonium hydroxide, 39.0 g of zinc dust, 100 mL of toluene, and 25.1 g of pentachloropyridine.[3]

-

Reaction Conditions: The mixture, with a pH of 12.6, is heated to 70°C with stirring and maintained at this temperature for 35 hours.[3]

-

Work-up and Isolation: After the reaction period, the mixture is cooled to 20°C and filtered to remove insoluble materials. The filter cake is washed with toluene, and the toluene wash is combined with the filtrate. The combined organic solution is then concentrated by distillation to yield this compound.[3]

Quantitative Data Summary (Method 2, Step 2)

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pentachloropyridine | Zinc dust, 6N Ammonium Hydroxide | Toluene | 70 | 35 | 52 |

Experimental Workflow for Dechlorination (Method 2, Step 2)

Caption: Workflow for the selective dechlorination of pentachloropyridine.

Alternative Synthesis Route: From Chloral and Acrylonitrile

For completeness, a notable alternative synthesis that does not start from pyridine is the reaction of chloral and acrylonitrile.

Experimental Protocol:

-

Intermediate Formation: Chloral, acrylonitrile, and a catalyst (cuprous chloride) are reacted in the presence of a phase transfer catalyst (polyethylene glycol 200) and a polymerization inhibitor (hydroquinone) at 60-90°C for 20-40 hours to form 2,4,4-trichloro-4-formylbutyronitrile.[4]

-

Cyclization: The reaction liquid containing the intermediate is heated to 60-100°C, and hydrogen chloride gas is slowly introduced to induce cyclization, forming this compound.[4]

Quantitative Data Summary (Alternative Route)

| Step | Starting Materials | Catalyst | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |

| 1 & 2 | Chloral, Acrylonitrile | Cuprous Chloride, HCl | 60-100 | 22-45 | up to 81.1 | up to 99.3 |

Conclusion

The synthesis of this compound from pyridine is best achieved through a multi-step process. The most practical laboratory and industrial approaches involve the initial formation of a substituted pyridine, such as 2-chloropyridine or pentachloropyridine, followed by further functionalization or selective dehalogenation. The choice of synthetic route will depend on the availability of starting materials, required scale, and desired purity of the final product. The methods presented here provide a comprehensive overview of the viable synthetic strategies for obtaining this important chemical intermediate.

References

Preparation of 2,3,5-Trichloropyridine via Chlorination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyridine is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its preparation through the chlorination of pyridine is a key chemical transformation. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on methods involving chlorination. While direct chlorination of pyridine is a theoretical route, it often leads to a mixture of polychlorinated pyridines with low selectivity for the desired 2,3,5-isomer. Consequently, alternative multi-step chlorination strategies starting from substituted pyridines have been developed to achieve higher yields and purity. This document will cover both direct and indirect chlorination approaches.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data from various synthetic routes for producing this compound, highlighting the challenges of direct chlorination and the advantages of multi-step pathways.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield of this compound | Purity | Reference |

| Direct Liquid-Phase Chlorination | Pyridine Hydrochloride | Liquid Chlorine, HCl | 80-225°C, >30 psig HCl pressure | ~1.8% (as part of a mixture) | Low | [1] |

| Vapor-Phase Chlorination | Pyridine | Chlorine gas | ~200°C | Forms 3,5-dichloro- and 3,4,5-trichloropyridine | Low | |

| Multi-step Synthesis | 2-Chloropyridine | 1. Alcohol/Base 2. Chlorinating Agent 3. POCl₃/DMF | Step 1: 60-100°CStep 2: 10-30°CStep 3: 50-80°C | >90% (final step) | >98% | [2] |

| Dechlorination | Pentachloropyridine | Zinc dust, 6N Ammonium Hydroxide, Toluene | 70°C, 35 hours | 52% | N/A | [3] |

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound from 2-Chloropyridine (High-Yield Method)

This protocol describes a high-yield, three-step synthesis of this compound starting from 2-chloropyridine, as adapted from patent literature. This method offers significantly better selectivity and yield compared to direct chlorination of pyridine.[2]

Step 1: Synthesis of 2-Alkoxypyridine

-

To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and temperature probe, add 2-chloropyridine and an alcohol (e.g., propanol or isopropanol) in a molar ratio of 1:3 to 1:10.

-

Add a basic catalyst, such as a metal hydroxide (e.g., NaOH or KOH).

-

Heat the mixture to a temperature between 60°C and the boiling point of the solvent and maintain under reflux until the 2-chloropyridine is consumed (typically 2-15 hours), as monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

After the reaction is complete, add water to the reaction mixture to precipitate the 2-alkoxypyridine product.

-

Collect the solid product by filtration. The purity is typically greater than 98%, and it can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dichloro-2-alkoxypyridine

-

In a well-ventilated fume hood, dissolve the 2-alkoxypyridine from Step 1 in a suitable solvent.

-

Add a catalytic amount of elemental iodine (0.1-2 mol% relative to the substrate).

-

Cool the mixture to 10-30°C using a water bath.

-

Bubble chlorine gas through the reaction mixture. The molar ratio of chlorine to the 2-alkoxypyridine should be between 2.5 and 4.

-

Maintain the temperature between 10-30°C (preferably 20-26°C) and continue the chlorine addition until the starting material is completely converted and the content of the desired 3,5-dichloro-2-alkoxypyridine is greater than 94%, as determined by GC analysis.

-

Upon completion, the reaction mixture can be worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.

Step 3: Synthesis of this compound

-

To a reaction vessel, add the 3,5-dichloro-2-alkoxypyridine obtained in Step 2.

-

Add a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.

-

Add N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture to a temperature in the range of 50-80°C.

-

Maintain the temperature until the reaction is complete, as monitored by GC or TLC.

-

After completion, carefully quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by distillation or recrystallization. The yield for this final step is reported to be greater than 90% with a purity of not less than 98%.[2]

Protocol 2: Direct Liquid-Phase Chlorination of Pyridine Hydrochloride (Low-Yield Method)

The following is a generalized protocol based on prior art for the direct, non-selective chlorination of pyridine.[1][3] This method is presented for informational purposes and is not recommended for the selective synthesis of this compound due to low yields and the formation of multiple byproducts.

-

In a high-pressure reactor, charge pyridine hydrochloride.

-

Pressurize the reactor with hydrogen chloride gas to above 30 psig.

-

Heat the reactor to a temperature between 80°C and 225°C.

-

Introduce liquid chlorine into the reactor and maintain the reaction for an extended period.

-

After the reaction, cool the reactor and vent the excess pressure.

-

The resulting crude product will be a mixture of various chlorinated pyridines, including trichloropyridines, tetrachloropyridines, and pentachloropyridine.

-

Separation of this compound from this complex mixture requires fractional distillation under reduced pressure. The yield of the desired product is expected to be very low.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the reaction pathways described in the protocols.

Caption: Multi-step synthesis of this compound.

Caption: Direct chlorination of Pyridine Hydrochloride.

Conclusion

The preparation of this compound via chlorination is a topic of significant interest in synthetic chemistry. While direct chlorination of pyridine is mechanistically possible, it is not a practical method for the selective synthesis of this compound due to the formation of a complex mixture of polychlorinated products. The multi-step synthesis starting from 2-chloropyridine offers a much more controlled and high-yielding alternative, making it the preferred method for laboratory and industrial-scale production. Researchers and drug development professionals should consider the selectivity, yield, and purification challenges associated with each method when choosing a synthetic route.

References

Laboratory-Scale Synthesis of 2,3,5-Trichloropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,3,5-trichloropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The protocols outlined below are derived from established chemical literature and patents, offering distinct synthetic strategies to obtain the target compound.

Introduction

This compound is a key building block for the synthesis of various biologically active molecules, including herbicides, insecticides, and pharmaceutical agents.[2][3] Its utility lies in the reactivity of its chlorine substituents, which can be selectively displaced to introduce other functional groups. This document details three primary methods for its laboratory synthesis: selective dechlorination of polychlorinated pyridines, a multi-step synthesis from 2-chloropyridine, and a cyclization reaction from acyclic precursors.

Method 1: Selective Dechlorination of Pentachloropyridine

This method involves the selective removal of chlorine atoms from a more highly chlorinated pyridine derivative, pentachloropyridine, using metallic zinc in an alkaline medium.[4][5][6]

Experimental Protocol

-

Apparatus Setup: A 500 mL three-neck flask is equipped with a reflux condenser, a mechanical stirrer, and a thermometer.

-

Reaction Mixture Preparation: To the flask, add 200 mL of 6N ammonium hydroxide, 39.0 grams (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 grams (0.1 mole) of pentachloropyridine.[4] The initial pH of the mixture should be approximately 12.6.[4][5]

-

Reaction: The mixture is heated to 70°C with continuous stirring and maintained at this temperature for 35 hours.[4][5]

-

Work-up: After the reaction period, the mixture is cooled to 20°C and filtered to remove insoluble materials.[4][5] The filter cake is washed with toluene.

-

Isolation: The toluene wash is combined with the filtrate, and the solvent is removed by distillation to yield the crude product.[4]

-

Purification: The crude this compound can be further purified by recrystallization or chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Pentachloropyridine | [4][5] |

| Reagents | Zinc dust, 6N Ammonium Hydroxide, Toluene | [4] |

| Reaction Temperature | 70°C | [4][5] |

| Reaction Time | 35 hours | [4][5] |

| Yield | 52% of theoretical | [4][5] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via dechlorination.

Method 2: Multi-step Synthesis from 2-Chloropyridine

This synthetic route offers a highly selective method to produce this compound starting from the readily available 2-chloropyridine.[1] The process involves three main steps: alcoholysis/hydrolysis, dichlorination, and a final chlorination.[1]

Experimental Protocol

Step 1: Synthesis of 2-Alkoxypyridine

-

In a suitable reaction vessel, 2-chloropyridine is reacted with an alcohol (e.g., butanol) or water in the presence of a base catalyst.[1]

-

The reaction mixture is heated to a temperature between 60°C and the boiling point of the solvent until the reaction is complete.[1]

-

Upon completion, water is added to the reaction mixture to precipitate the 2-alkoxypyridine product, which is then isolated by filtration.[1]

Step 2: Synthesis of 3,5-Dichloro-2-alkoxypyridine

-

The 2-alkoxypyridine obtained from Step 1 is dissolved in a suitable solvent and reacted with a chlorinating agent in the presence of a base.[1]

-

The reaction is monitored until completion, and the 3,5-dichloro-2-alkoxypyridine is isolated.

Step 3: Synthesis of this compound

-

The 3,5-dichloro-2-alkoxypyridine is subjected to a final chlorination step to yield this compound.[1]

-

The crude product is purified by reduced pressure distillation.[1] The final product is a white solid.[1]

Quantitative Data

| Step | Product | Yield | Purity | Reference |

| 1 (Alcoholysis) | 2-Alkoxypyridine | >98% | >98% | [1] |

| 1 (Hydrolysis) | 2-Hydroxypyridine | >95% | >95% | [1] |

| 2 | 3,5-Dichloro-2-alkoxypyridine | >90% | >96% | [1] |

| 3 | This compound | >90% | ≥98% | [1] |

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound from 2-chloropyridine.

Method 3: Cyclization of 2,4,4-Trichloro-4-formylbutyronitrile

This approach builds the pyridine ring from an acyclic precursor. The key intermediate, 2,4,4-trichloro-4-formylbutyronitrile, is first synthesized and then cyclized to form the desired product.[2][7]

Experimental Protocol

Step 1: Synthesis of 2,4,4-Trichloro-4-formylbutyronitrile

-

Chloral, acrylonitrile, and a catalyst (e.g., cuprous chloride) are reacted in the presence of a phase transfer catalyst (e.g., polyethylene glycol 200) and a polymerization inhibitor (e.g., hydroquinone).[2]

-

The reaction is carried out at a temperature of 60-90°C for 20-40 hours.[2]

Step 2: Cyclization to this compound

-

The reaction mixture from Step 1, containing the intermediate, is heated to 60-100°C.[2]

-

A slow stream of hydrogen chloride gas is introduced into the reaction liquid to induce cyclization.[2][7] This is continued for 2-5 hours.[2]

-

The entire reaction mixture is then subjected to steam distillation to isolate the this compound.[7] The product is obtained as white crystals.[7]

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Chloral, Acrylonitrile | [2] |

| Catalyst | Cuprous Chloride | [2] |

| Reaction Temperature (Step 1) | 60-90°C | [2] |

| Reaction Temperature (Step 2) | 60-100°C | [2] |

| Yield | Up to 80% | [2] |

| Purity | Up to 99% | [2] |

Logical Relationship Diagram

Caption: Logical flow for the two-step synthesis of this compound via cyclization.

References

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. US4111938A - Preparation of this compound - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an electron-deficient pyridine ring substituted with three chlorine atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of one or more chlorine atoms with a variety of nucleophiles, providing a powerful tool for the synthesis of a diverse range of functionalized pyridine derivatives. These derivatives are key building blocks in the development of novel therapeutic agents and crop protection agents.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including oxygen, nitrogen, and halogen nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution reactions of this compound proceed via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of a chloride ion.

The regioselectivity of the substitution is primarily governed by the electronic effects of the pyridine nitrogen atom. The chlorine atom at the 2-position (α to the nitrogen) is the most activated towards nucleophilic attack due to the strong electron-withdrawing inductive effect and the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. Consequently, nucleophilic substitution typically occurs preferentially at the C2 position.

Caption: Generalized workflow for the SNAr reaction of this compound.

Applications in Synthesis